molecular formula C10H9ClN2O2S B2464275 2,3-DIMETHYL-6-QUINOXALINESULFONYL CHLORIDE CAS No. 1215925-34-0

2,3-DIMETHYL-6-QUINOXALINESULFONYL CHLORIDE

Cat. No.: B2464275
CAS No.: 1215925-34-0
M. Wt: 256.7
InChI Key: MAJIXSXMRIYFCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-quinoxalinesulfonyl chloride typically involves the reaction of quinoxaline derivatives with sulfonyl chloride reagents. One common method includes the reaction of 2,3-dimethylquinoxaline with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-quinoxalinesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, which have significant applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-quinoxalinesulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the modification of biological molecules and the development of bioactive compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dimethylquinoxaline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-6-7(2)13-10-5-8(16(11,14)15)3-4-9(10)12-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJIXSXMRIYFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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